Scientific Field: Organic Chemistry Application Summary: The use of 1,3-Dihydroxy-2-naphthoic acid in organic chemistry is prominent in the field of biocatalysis. It serves as a substrate for various enzymatic reactions, particularly involving the cytochrome P450 family of enzymes . Methods of Application: One such application involves the enzyme CYP199A2, which catalyzes the regioselective oxidation of hydroxynaphthoic acids. The process uses recombinant Escherichia coli strains expressing CYP199A2 to achieve the desired oxidation . Results Summary: The outcome is the production of different dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid and 3,7-dihydroxy-2-naphthoic acid, which are valuable in various industrial applications .
Scientific Field: Microbiology Application Summary: In microbiology, 1,3-Dihydroxy-2-naphthoic acid is involved in the biosynthesis of antibiotics. It acts as a precursor in the enzymatic pathways leading to complex antibiotic structures . Methods of Application: The compound is used as a substrate for enzymes like NcsB1, an O-methyltransferase, which participates in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . Results Summary: The enzymatic reaction results in the methylation of 1,3-Dihydroxy-2-naphthoic acid, contributing to the formation of the active antibiotic compound .
Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is also used in the chemical synthesis of dyes. Its structure allows for the creation of complex dye molecules with specific properties . Methods of Application: The acid can undergo various chemical reactions, including esterification and coupling, to form dye precursors and eventually the dye itself . Results Summary: The synthesized dyes have applications in textiles, inks, and other materials requiring coloration .
Scientific Field: Materials Science Application Summary: In the field of materials science, 1,3-Dihydroxy-2-naphthoic acid contributes to the production of optical materials. These materials have applications in electronics and photonics . Methods of Application: The acid is incorporated into polymer matrices or used as a starting material for the synthesis of optically active compounds . Results Summary: The resulting materials exhibit desirable optical properties, such as specific refractive indices or light-emitting capabilities .
Scientific Field: Biochemistry Application Summary: Biochemists study 1,3-Dihydroxy-2-naphthoic acid for its potential as an enzyme inhibitor. It has shown inhibitory effects on enzymes like HIV-1 integrase and tyrosine kinase . Methods of Application: The compound is tested in vitro using purified enzymes or cellular assays to determine its inhibitory concentration and mechanism of action . Results Summary: Studies have found that certain derivatives of 1,3-Dihydroxy-2-naphthoic acid can significantly inhibit target enzymes, which may lead to therapeutic applications .
Scientific Field: Nutritional Science Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been identified as a growth promoter for probiotics like bifidobacteria, which are beneficial for gut health . Methods of Application: The acid is added to culture media or food products to enhance the growth of probiotic strains . Results Summary: The presence of 1,3-Dihydroxy-2-naphthoic acid in the medium correlates with increased proliferation of bifidobacteria, which can improve intestinal conditions .
Scientific Field: Microbial Biochemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is an intermediate in the biosynthesis of menaquinone (vitamin K2) in various microorganisms . Methods of Application: The compound is involved in an alternative menaquinone biosynthetic pathway found in organisms like Helicobacter pylori and Streptomyces coelicolor . Results Summary: The pathway leads to the production of menaquinone, which is essential for the electron transport chain in these microorganisms .
Scientific Field: Food Microbiology Application Summary: 1,3-Dihydroxy-2-naphthoic acid serves as an osmoprotectant, helping probiotic bacteria like Propionibacterium freudenreichii survive during drying processes . Methods of Application: The acid’s accumulation in bacterial cells is modulated by growth conditions, which in turn affects the bacteria’s tolerance to stress during freeze-drying and spray-drying . Results Summary: The adjustment of intracellular osmoprotectant concentrations, including 1,3-Dihydroxy-2-naphthoic acid, correlates with improved survival rates of probiotic bacteria during drying .
Scientific Field: Clinical Nutrition Application Summary: 1,3-Dihydroxy-2-naphthoic acid has been reported to regulate intestinal function and is used in treating colitis . Methods of Application: It acts as a bifidogenic growth stimulator, specifically facilitating the growth of Lactobacillus bifidus . Results Summary: Its use has shown to improve conditions in the human intestine, making it beneficial for gut health .
Scientific Field: Industrial Chemistry Application Summary: 1,3-Dihydroxy-2-naphthoic acid is a precursor in the synthesis of azo dyes, which are widely used in textile industries . Methods of Application: It undergoes azo coupling reactions to produce deeply colored azo compounds . Results Summary: The resulting dyes have diverse applications due to their vibrant colors and stability .
1,3-Dihydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol. It features a naphthalene core with hydroxyl groups at the 1 and 3 positions, making it a derivative of naphthoic acid. The compound is known for its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 1,3-dihydroxy-2-naphthoic acid exhibits various biological activities:
These biological activities make 1,3-dihydroxy-2-naphthoic acid a subject of interest in pharmacological research .
Several synthesis methods for 1,3-dihydroxy-2-naphthoic acid have been documented:
These methods underline the synthetic accessibility of 1,3-dihydroxy-2-naphthoic acid for research and industrial applications .
1,3-Dihydroxy-2-naphthoic acid has several notable applications:
These applications highlight its versatility across different industries .
Interaction studies involving 1,3-dihydroxy-2-naphthoic acid focus on its biochemical interactions:
These studies are crucial for evaluating the compound's practical applications in medicine and agriculture .
Several compounds share structural similarities with 1,3-dihydroxy-2-naphthoic acid. Notable examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,4-Dihydroxy-2-naphthoic acid | Hydroxyl groups at positions 1 and 4 | Different biological activity profile |
Naphthalene-1,3-diol | Hydroxyl groups at positions 1 and 3 | Simpler structure; less diverse reactivity |
2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxyl group adjacent to carboxylic acid | Well-known anti-inflammatory properties |
While these compounds share similar functionalities due to their phenolic nature, 1,3-dihydroxy-2-naphthoic acid is unique due to its specific positioning of hydroxyl groups and resultant chemical behavior. This uniqueness contributes to its distinct biological and chemical properties .